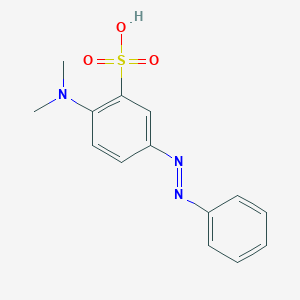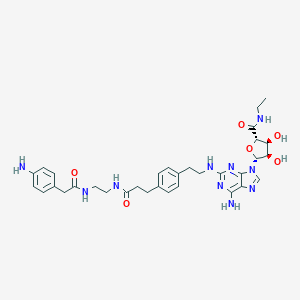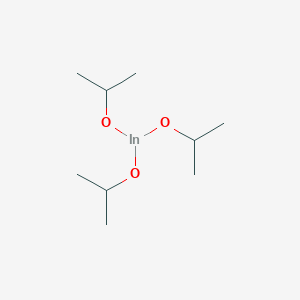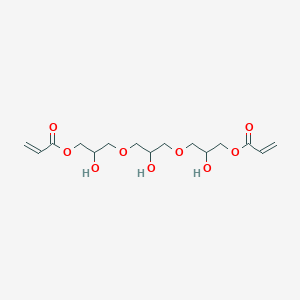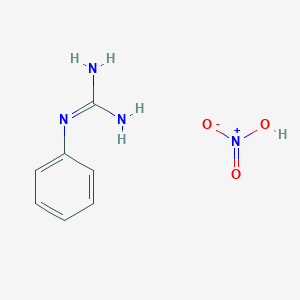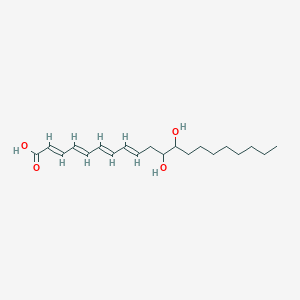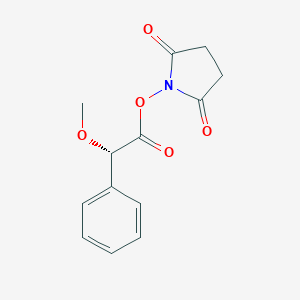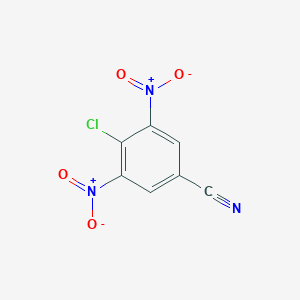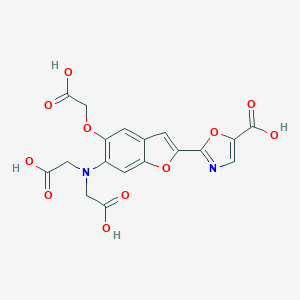
Furaptra
概要
説明
Furaptra, also known as mag-fura-2, is a fluorescent indicator primarily used for detecting magnesium ions. It is a derivative of the calcium indicator fura-2 and is known for its ability to bind both magnesium and calcium ions. This compound is widely used in biological and chemical research due to its high sensitivity and specificity for magnesium ions.
準備方法
Furaptra is synthesized through a series of chemical reactions involving the modification of the fura-2 structure. The synthetic route typically involves the introduction of specific functional groups that enhance its affinity for magnesium ions. The preparation of this compound involves the following steps:
Starting Material: The synthesis begins with the preparation of the fura-2 compound.
Functional Group Modification: Specific functional groups are introduced to the fura-2 structure to enhance its magnesium-binding properties.
Purification: The synthesized this compound is purified using chromatographic techniques to obtain a high-purity product.
Industrial production methods for this compound involve large-scale synthesis using similar chemical routes but with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Furaptra undergoes various chemical reactions, primarily involving its interaction with metal ions. The key reactions include:
Binding with Magnesium Ions: this compound binds with magnesium ions, resulting in a shift in its fluorescence properties. This reaction is highly specific and occurs under physiological conditions.
Binding with Calcium Ions: Although this compound is primarily used for magnesium detection, it also binds with calcium ions, albeit with lower affinity. This reaction is useful for detecting high calcium concentrations.
Fluorescence Shift: Upon binding with magnesium or calcium ions, this compound undergoes a fluorescence shift, which can be measured using fluorescence microscopy or spectroscopy.
Common reagents used in these reactions include magnesium and calcium salts, which are added to the this compound solution to induce the binding reaction. The major products formed from these reactions are the this compound-metal ion complexes, which exhibit distinct fluorescence properties.
科学的研究の応用
Furaptra has a wide range of scientific research applications, including:
Biological Research: this compound is extensively used in cell biology to measure intracellular magnesium levels. It is used in studies involving muscle contraction, enzyme activity, and cellular signaling.
Medical Research: In medical research, this compound is used to investigate the role of magnesium in various physiological processes, including cardiac function and neuronal activity.
Chemical Research: this compound is used in chemical research to study the binding properties of magnesium and calcium ions. It is also used in the development of new fluorescent indicators.
Industrial Applications: this compound is used in the development of diagnostic assays and sensors for detecting magnesium and calcium ions in various industrial processes.
作用機序
The mechanism of action of furaptra involves its binding to magnesium or calcium ions, resulting in a change in its fluorescence properties. The molecular targets of this compound are the magnesium and calcium ions present in the sample. The binding of these ions to this compound induces a conformational change in the compound, leading to a shift in its fluorescence emission. This shift can be measured using fluorescence microscopy or spectroscopy, allowing for the quantification of magnesium or calcium levels.
類似化合物との比較
Furaptra is similar to other fluorescent indicators such as fura-2 and indo-1. it has unique properties that make it particularly suitable for magnesium detection. The key differences between this compound and similar compounds include:
Fura-2: Fura-2 is primarily used for calcium detection, while this compound is optimized for magnesium detection. This compound has a higher affinity for magnesium ions compared to fura-2.
Indo-1: Indo-1 is another calcium indicator with a different fluorescence emission profile. This compound is preferred for magnesium detection due to its higher specificity and sensitivity for magnesium ions.
Similar compounds to this compound include:
- Fura-2
- Indo-1
- Mag-indo-1
- Mag-fluo-4
These compounds are used in various research applications, but this compound’s unique properties make it particularly valuable for studies involving magnesium ions.
特性
IUPAC Name |
2-[6-[bis(carboxymethyl)amino]-5-(carboxymethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O11/c21-14(22)5-20(6-15(23)24)9-3-10-8(1-11(9)29-7-16(25)26)2-12(30-10)17-19-4-13(31-17)18(27)28/h1-4H,5-7H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDURUKZNVHEHGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=CC(=C1OCC(=O)O)N(CC(=O)O)CC(=O)O)C3=NC=C(O3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152907 | |
| Record name | 2-(2-(5-Carboxy)oxazole)-5-hydroxy-6-aminobenzofuran-N,N,O-triacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120551-15-7 | |
| Record name | 2-(2-(5-Carboxy)oxazole)-5-hydroxy-6-aminobenzofuran-N,N,O-triacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120551157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-(5-Carboxy)oxazole)-5-hydroxy-6-aminobenzofuran-N,N,O-triacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


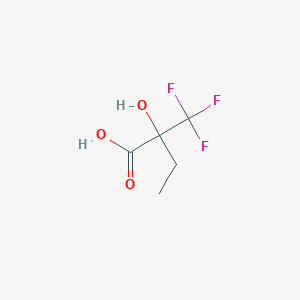
![5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one](/img/structure/B54930.png)
